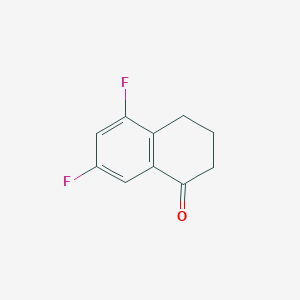

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

Descripción general

Descripción

The focus on halogenated dihydronaphthalenes, such as 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, stems from their intriguing chemical properties and potential applications in materials science, organic synthesis, and pharmacology. These compounds are of particular interest due to the unique reactivity imparted by the fluorine atoms and the naphthalene backbone.

Synthesis Analysis

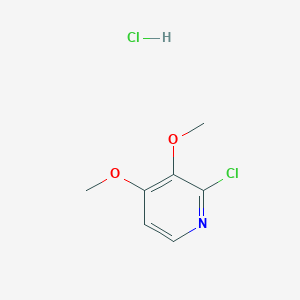

Several methodologies have been developed for the synthesis of fluorinated dihydronaphthalenes. The Pd(PPh3)4/AgOAc-catalyzed one-pot synthesis offers an efficient route, demonstrating the compound's accessibility through modern synthetic techniques (H. Liu et al., 2012). This process highlights the strategic use of palladium catalysis in constructing the dihydronaphthalene skeleton with fluorine substitutions.

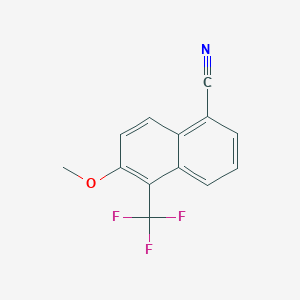

Molecular Structure Analysis

The structure of fluorinated dihydronaphthalenes reveals significant insights into their chemical behavior. Molecular structure determination often utilizes X-ray crystallography, providing detailed conformational information. Studies on related compounds emphasize the importance of non-covalent interactions, such as hydrogen bonding and halogen interactions, in defining the molecular geometry and stability (M. Gouda et al., 2022).

Chemical Reactions and Properties

The reactivity of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is markedly influenced by the presence of fluorine atoms, which can direct electrophilic and nucleophilic additions due to their electron-withdrawing nature. The compound participates in various organic reactions, including halofluorination, demonstrating regioselectivity and stereospecificity influenced by fluorine (S. Stavber, M. Zupan, 1979).

Aplicaciones Científicas De Investigación

Metabolic Pathways and Toxicology

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one may be involved in complex metabolic pathways similar to other polycyclic compounds. For example, 1,4-Epoxy-1,4-dihydronaphthalene is metabolized in rats into various compounds, including diepoxides and hydroxylated metabolites, suggesting potential metabolic transformations for related compounds (Sims, 1965). Similarly, the metabolism and disposition of 1-nitronaphthalene in rats, involving extensive metabolism and enterohepatic recirculation, could provide insights into the biotransformation of structurally related compounds like 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one (Halladay Js, Sauer Jm, Sipes Ig, 1999).

Pharmacological Potential

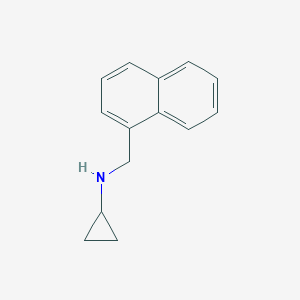

Compounds structurally related to 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one have been studied for their pharmacological potential. For instance, the synthesis and antiestrogenic activity of dihydronaphthalene compounds reveal the possibility of therapeutic applications in conditions responsive to estrogen modulation (Jones et al., 1979). Additionally, tetrahydronaphthalene analogs have been evaluated for their effects on serotonin and catecholamine uptake, indicating the potential of related compounds in neuropsychopharmacology (Monte et al., 1993).

Neuropharmacology and Receptor Interaction

The interaction of similar compounds with neurotransmitter receptors, such as the dopaminergic activity of 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene, suggests that 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one could also interact with central nervous system receptors and modulate neurological functions (Mcdermed et al., 1976).

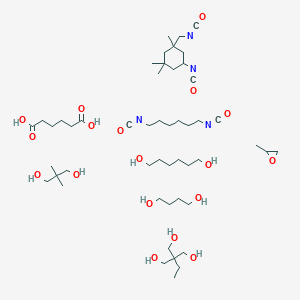

Chemical Delivery Systems

The use of dihydropyridine derivatives for the sustained delivery of therapeutic agents to the brain demonstrates the utility of naphthalene derivatives in drug delivery systems. This suggests potential applications for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one in enhancing the bioavailability and efficacy of pharmaceuticals (Palomino et al., 1989).

Propiedades

IUPAC Name |

5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXVYUPXXGLTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2F)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559496 | |

| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

CAS RN |

110931-79-8 | |

| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the potential applications of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives in material science?

A1: The research paper highlights the use of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives as constituents in ferroelectric liquid crystal mixtures []. These mixtures are crucial for various technological applications, including:

Q2: How does the structure of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives contribute to their liquid crystalline properties?

A2: While the abstract doesn't provide a detailed structural analysis, it indicates that the derivatives contain mesogenic radicals attached to a central 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one core []. These mesogenic units, often consisting of rigid aromatic rings and flexible alkyl chains, are crucial for inducing liquid crystalline behavior. The specific arrangement of these units, influenced by the fluorine substitutions on the core, likely contributes to the ferroelectric properties observed in the mixtures. Further research into the structure-property relationships of these derivatives would be valuable for tailoring their properties for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)